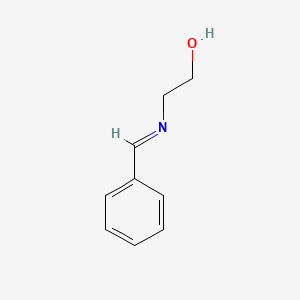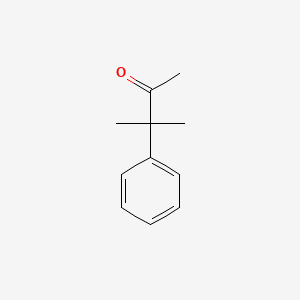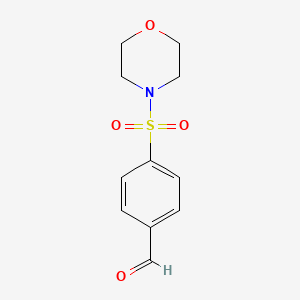
4-(Morpholine-4-sulfonyl)benzaldehyde
Overview
Description
4-(Morpholine-4-sulfonyl)benzaldehyde is a chemical compound with the CAS Number: 77547-10-5 . It has a molecular weight of 255.29 . The IUPAC name for this compound is 4-(4-morpholinylsulfonyl)benzaldehyde .
Molecular Structure Analysis
The molecular formula of this compound is C11H13NO4S . It contains a total of 30 atoms; 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 439.0±55.0 °C . Its density is predicted to be 1.361±0.06 g/cm3 .Scientific Research Applications
Pharmacological Interest in Morpholine Derivatives
Morpholine derivatives, including 4-(Morpholine-4-sulfonyl)benzaldehyde, are part of a broader class of compounds that have garnered attention for their wide-ranging pharmacological activities. The presence of a morpholine ring in various organic compounds is associated with a spectrum of pharmacological actions, underscoring the chemical's versatility in drug design and development. These compounds are critical in the synthesis and exploration of novel pharmacophores with potential therapeutic applications across various diseases and conditions.
A literature review by Asif and Imran (2019) details the chemical and pharmacological significance of morpholine and its derivatives, emphasizing their broad pharmacological profiles. This review underscores the importance of these compounds in designing drugs with diverse biological activities, highlighting the ongoing interest and research efforts in this area (Asif & Imran, 2019).
Another study by Mohammed et al. (2015) on piperazine and morpholine analogues further supports the notion that these nuclei exhibit a broad spectrum of pharmaceutical applications. The study outlines the synthetic advancements and pharmacological activities of piperazine and morpholine derivatives, illustrating their significant role in medicinal chemistry (Mohammed et al., 2015).
properties
IUPAC Name |
4-morpholin-4-ylsulfonylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-9-10-1-3-11(4-2-10)17(14,15)12-5-7-16-8-6-12/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHPZJANMYNWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653795 | |
| Record name | 4-(Morpholine-4-sulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77547-10-5 | |
| Record name | 4-(Morpholine-4-sulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




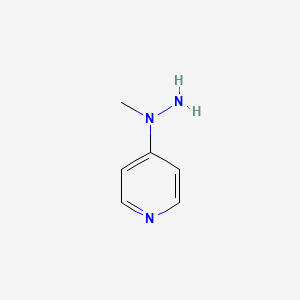


![[1,1'-Binaphthalene]-2,2'-dicarbonitrile](/img/structure/B3057131.png)

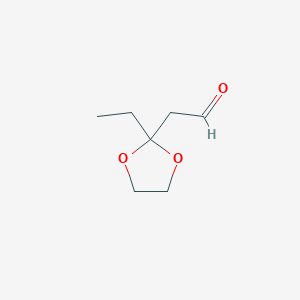

![ethyl 2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3057138.png)
